molecular formula C18H23ClN2O4S3 B11407553 4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(ethylsulfonyl)thiazole

4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(ethylsulfonyl)thiazole

Cat. No.: B11407553
M. Wt: 463.0 g/mol
InChI Key: QEYAKIBYIDXJDT-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE is a complex organic compound with a molecular formula of C18H23ClN2O4S3 and a molecular weight of 463.04 . This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and sulfonyl groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The thiazole and piperidine rings contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar compounds to 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE include:

The uniqueness of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23ClN2O4S3

Molecular Weight

463.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylpiperidin-1-yl)-2-ethylsulfonyl-1,3-thiazole

InChI

InChI=1S/C18H23ClN2O4S3/c1-4-27(22,23)18-20-16(28(24,25)15-7-5-14(19)6-8-15)17(26-18)21-10-12(2)9-13(3)11-21/h5-8,12-13H,4,9-11H2,1-3H3

InChI Key

QEYAKIBYIDXJDT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CC(CC(C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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